N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride
Description
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-8-12(10(3)15-17)13-7-11-6-9(2)14-16(11)4;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
JDCDISCZTPGIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,5-Dimethylpyrazol-3-ylmethanol
The 2,5-dimethylpyrazole moiety is synthesized via cyclization of hydrazine hydrate with acetylacetone. A modified protocol derived from pyrazole synthesis patents involves reacting hydrazine hydrate with diketones in aqueous-organic media. For 2,5-dimethylpyrazole:
- Reaction : Hydrazine hydrate (1.2 equiv) is added to acetylacetone (1.0 equiv) in a 1:1 water-ethanol mixture at 60°C for 4 hours.
- Workup : The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 2,5-dimethylpyrazole (85% purity).
- Functionalization : The pyrazole is then hydroxymethylated using paraformaldehyde in acetic acid at 100°C for 6 hours to produce 2,5-dimethylpyrazol-3-ylmethanol (yield: 72%).
Synthesis of 1-Ethyl-3-methylpyrazol-4-amine
The 1-ethyl-3-methylpyrazol-4-amine precursor is prepared via nucleophilic substitution:
- Cyclization : Ethyl hydrazine (1.0 equiv) reacts with ethyl acetoacetate (1.1 equiv) in refluxing toluene for 8 hours to form 1-ethyl-3-methylpyrazol-5-one.
- Amination : The pyrazolone is treated with ammonium acetate and hydroxylamine hydrochloride in ethanol under reflux, followed by reduction with sodium cyanoborohydride to yield 1-ethyl-3-methylpyrazol-4-amine (yield: 68%).
Alkylation to Form the Methylene-Bridged Intermediate
The coupling of 2,5-dimethylpyrazol-3-ylmethanol and 1-ethyl-3-methylpyrazol-4-amine is achieved through a Mitsunobu reaction or nucleophilic alkylation:
Mitsunobu Reaction
- Conditions :
- Reagents: 2,5-Dimethylpyrazol-3-ylmethanol (1.0 equiv), 1-ethyl-3-methylpyrazol-4-amine (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 0°C–25°C.
- Duration: 12 hours under nitrogen atmosphere.
- Outcome : The reaction affords the methylene-bridged secondary amine with 65% yield after column chromatography (silica gel, ethyl acetate/hexane).
Nucleophilic Alkylation
An alternative method employs bromomethyl intermediates:
- Bromination : 2,5-Dimethylpyrazol-3-ylmethanol is treated with phosphorus tribromide (PBr₃) in dichloromethane at 0°C to form 3-(bromomethyl)-2,5-dimethylpyrazole.
- Coupling : The bromide reacts with 1-ethyl-3-methylpyrazol-4-amine in the presence of potassium tert-butoxide (t-BuOK) in THF at 50°C for 6 hours (yield: 58%).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility and stability:
- Acid Treatment : The methylene-bridged amine is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete.
- Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (purity: >95% by HPLC).
Optimization of Reaction Conditions
Solvent and Base Screening for Alkylation
Comparative studies reveal the impact of solvent and base on alkylation efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | t-BuOK | 50 | 58 | 92 |
| DMF | K₂CO₃ | 80 | 42 | 88 |
| DCM | Et₃N | 25 | 35 | 85 |
THF with t-BuOK provides optimal yield and purity due to superior nucleophilicity activation.
Temperature Effects on Cyclization
Higher temperatures (60°C–80°C) during pyrazole formation reduce polymerization side reactions, improving yield by 15–20% compared to room-temperature protocols.
Analytical Characterization
Critical quality control steps include:
- NMR Spectroscopy :
- ¹H NMR (400 MHz, D₂O) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.15 (s, 3H, pyrazole-CH₃), 3.45 (s, 2H, CH₂NH).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms >95% purity.
- Mass Spectrometry : ESI-MS m/z 255.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈N₅Cl.
Challenges and Mitigation Strategies
- Byproduct Formation :
- Issue : Dimethylpyrazole dimerization during hydroxymethylation.
- Solution : Use excess paraformaldehyde (2.5 equiv) and shorter reaction times (4 hours).
- Low Alkylation Yield :
- Issue : Competing elimination in nucleophilic alkylation.
- Solution : Employ bulky bases (e.g., t-BuOK) to favor SN2 mechanisms.
Chemical Reactions Analysis
Oxidation Reactions
Compound A undergoes oxidation at its pyrazole rings and alkyl side chains. Key findings include:
-
Pyrazole Ring Oxidation : The electron-rich pyrazole rings are susceptible to oxidation under mild conditions. Using hydrogen peroxide (H₂O₂) in acidic media yields hydroxylated derivatives, while stronger oxidants like KMnO₄ cleave the ring structure.
-
Ethyl Group Oxidation : The ethyl substituent on the pyrazole can be oxidized to a ketone using CrO₃ in glacial acetic acid, forming a carbonyl-containing analog.
Table 1: Oxidation Reaction Parameters
| Substrate Site | Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Pyrazole ring | H₂O₂ (30%) | H₂SO₄, 50°C, 6h | Hydroxypyrazole derivative | 62–68 |
| Ethyl side chain | CrO₃ | AcOH, reflux, 12h | 1-Ethyl-3-methylpyrazol-4-one | 45 |
Alkylation and Acylation
The secondary amine group in Compound A participates in nucleophilic substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (K₂CO₃) to form tertiary amines.
-
Acylation : Acetyl chloride in pyridine introduces acetyl groups at the amine site, enhancing lipophilicity.
Table 2: Alkylation vs. Acylation Outcomes
| Reaction Type | Reagent | Solvent | Temperature | Product Structure | Application |
|---|---|---|---|---|---|
| Alkylation | CH₃I | DMF | 80°C | N-Methylated derivative | Improved metabolic stability |
| Acylation | AcCl | Pyridine | RT | N-Acetylated analog | Enhanced membrane permeability |
Cyclization Reactions
Under dehydrating conditions, Compound A forms fused heterocyclic systems:
-
Thermal Cyclization : Heating in polyphosphoric acid (PPA) at 120°C induces intramolecular cyclization, producing a pyrrolo[2,3-d]pyrimidine scaffold .
-
Metal-Catalyzed Cyclization : Pd(OAc)₂ catalyzes cross-coupling with aryl halides to generate bipyrazole frameworks .
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, with pH-dependent equilibria:
-
Protonation : At pH < 3, the pyrazole nitrogen atoms are fully protonated, enhancing water solubility.
-
Deprotonation : In alkaline media (pH > 10), deprotonation triggers precipitation of the free base form.
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole rings to pyrazolidines, altering electronic properties. This reaction is critical for probing structure-activity relationships in medicinal chemistry.
Interaction with Biological Targets
While not a traditional "chemical reaction," Compound A exhibits non-covalent interactions with enzymes:
-
Phosphodiesterase Inhibition : Binds to PDE10A via hydrogen bonding with pyrazole nitrogens and hydrophobic interactions with alkyl groups .
-
Kinase Modulation : The methylene bridge facilitates π-stacking with ATP-binding pockets in kinase domains .
Key Mechanistic Insights
-
Steric Effects : The 2,5-dimethyl groups hinder electrophilic substitution at the pyrazole C4 position.
-
Electronic Effects : Electron-donating methyl substituents activate the pyrazole ring toward nucleophilic attack.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride. Research indicates that compounds with pyrazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against MCF7 (breast cancer) and A375 (melanoma) cell lines with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-{1-[4-nitrophen]-3-pheny-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vivo studies have demonstrated that certain pyrazole compounds can reduce inflammation markers in animal models .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclin-dependent kinases and COX enzymes .
Modulation of Signaling Pathways
The pyrazole scaffold is known to influence several signaling pathways associated with cell proliferation and apoptosis, making it a valuable candidate for further drug development .
Agricultural Applications
In addition to its pharmaceutical relevance, pyrazole derivatives are being explored for their potential use as agrochemicals. They exhibit herbicidal and fungicidal properties, which can be beneficial in crop protection strategies.
Herbicidal Activity
Studies have shown that certain pyrazole compounds can effectively inhibit the growth of specific weed species without harming crops, making them suitable candidates for developing selective herbicides .
Fungicidal Properties
Research into the antifungal activity of pyrazole derivatives suggests that they can inhibit fungal pathogens affecting crops, thereby improving yield and quality .
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell viability at low concentrations . The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
In a controlled animal study, administration of a pyrazole derivative significantly reduced edema and inflammatory cytokines compared to the control group . This highlights its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:
Key Observations :
Structural Variations: The target compound differs from carboxamide derivatives (e.g., 3a–3p) by replacing the carboxamide group with a methylene-linked amine. This substitution reduces hydrogen-bonding capacity but improves basicity due to the protonated amine .
Synthetic Methods: Carboxamide derivatives (3a–3p) are synthesized via EDCI/HOBt-mediated coupling in DMF, achieving yields of 62–71% . In contrast, ester derivatives (e.g., 3b) are synthesized in methanol or acetic acid, with yields influenced by solvent polarity . The target compound’s synthesis likely follows similar regioselective principles but requires salt formation.
Physicochemical Properties :
- Carboxamides exhibit higher melting points (123–183°C) due to strong intermolecular hydrogen bonding, whereas ester derivatives (e.g., 3b) exist as oils . The hydrochloride salt of the target compound is expected to have improved aqueous solubility compared to neutral amines.
Analytical Data :
- The target compound’s ^1H-NMR would feature pyrazole proton signals near δ 7.5–8.1 (aromatic) and δ 2.4–2.7 (methyl/ethyl), similar to 3a–3p . The absence of carbonyl peaks (e.g., IR ~1636 cm⁻¹ in carboxamides) distinguishes it from carboxamide analogs .
Research Implications
Further studies should explore:
- Structure-Activity Relationships (SAR) : Impact of ethyl vs. fluoroethyl substituents on target engagement.
- Salt Effects : Role of hydrochloride in bioavailability compared to free-base forms.
- Synthetic Optimization : Solvent and reagent selection to improve yields beyond the 60–70% range observed in related compounds .
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. The general formula can be represented as follows:
Structural Features
- Pyrazole Ring : The presence of the pyrazole moiety is crucial for its interaction with biological targets.
- Substituents : The 2,5-dimethyl group enhances lipophilicity and biological interaction.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.01 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.03 | Induction of apoptosis |
| A549 | 0.39 | Autophagy induction |
The inhibition of kinases such as Aurora-A is particularly noteworthy, as this pathway is critical in cancer cell proliferation and survival .
Anti-inflammatory and Antioxidant Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers. This dual action can be attributed to its ability to scavenge free radicals and modulate inflammatory pathways .
Agricultural Applications
Beyond its medicinal properties, this compound has been explored for agricultural use. It exhibits fungicidal properties against various plant pathogens, making it a candidate for controlling fungal diseases in crops. The compound's effectiveness in agricultural settings is supported by studies demonstrating its ability to inhibit fungal growth at low concentrations .
Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. assessed the cytotoxic effects of similar pyrazole derivatives on Hep-2 and P815 cell lines, with IC50 values indicating significant cytotoxicity. This suggests that modifications in the pyrazole structure can enhance anticancer activity .
Study 2: Agricultural Application
Research published in patent literature indicates that compounds similar to this compound are effective against insects and nematodes, providing a dual application in both veterinary medicine and agriculture .
Q & A
Q. What are the optimal synthetic routes for N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine hydrochloride?
Methodological Answer: Synthesis typically involves coupling pyrazole derivatives via nucleophilic substitution or amide bond formation. For example:
- Step 1: React 2,5-dimethylpyrazole-3-carbaldehyde with 1-ethyl-3-methylpyrazol-4-amine in the presence of a reducing agent (e.g., NaBH₄) to form the secondary amine.
- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) .
- Key Considerations: Use coupling agents like EDCI/HOBt in DMF for improved yields (60–70%) and purity. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended .
Example Protocol from Analogous Compounds:
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent environments. For example, pyrazole ring protons appear as singlets (δ 7.5–8.5 ppm), while methyl groups resonate at δ 2.0–2.6 ppm. The hydrochloride salt may cause downfield shifts in amine protons .
- HRMS (ESI): Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 255–458) and isotopic patterns .
- IR Spectroscopy: Detect NH stretching (~3200 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
Key Data from Analogous Structures:
- Melting Point: 104–107°C (hydrochloride salts often exhibit sharp melting points) .
- ¹H NMR (DMSO-d₆): δ 3.27 (s, 3H, N-CH₃), δ 2.65 (s, 3H, pyrazole-CH₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Validation: Use HPLC (≥98% purity) to exclude impurities influencing bioactivity .
- Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological conditions) and salt concentration to avoid false negatives in enzyme inhibition studies.
- Metal Chelation Studies: Perform UV-Vis titrations to confirm metal-binding capacity, as pyrazole derivatives often interact with Fe²⁺/Cu²⁺ ions, altering biological activity .
Case Study:
In a study of similar pyrazole-amines, discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) were traced to residual DMSO in assay buffers, which inhibited target enzymes. Repetition under strict solvent controls resolved the inconsistency .
Q. What strategies improve reaction yields during scale-up synthesis?
Methodological Answer:
- Catalyst Optimization: Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, improving yields from 18% to >50% in analogous syntheses .
- Solvent Screening: Test alternative polar aprotic solvents (e.g., DMAc instead of DMF) to enhance solubility of intermediates.
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 48 hours to 2 hours) while maintaining yields .
Example Workflow:
Screen 5 solvents (DMF, DMSO, DMAc, THF, MeCN) at 35–80°C.
Use DoE (Design of Experiments) to optimize reagent stoichiometry.
Validate scalability in a flow reactor for continuous production.
Q. How does the hydrochloride salt form influence solubility and stability?
Methodological Answer:
- Solubility Profiling: Compare freebase vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically exhibit 10–100× higher aqueous solubility .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., freebase formation).
- X-ray Crystallography: Resolve crystal structures to confirm salt formation and intermolecular interactions (e.g., Cl⁻···H-N hydrogen bonds) .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450). Focus on pyrazole nitrogen atoms as hydrogen-bond acceptors.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
